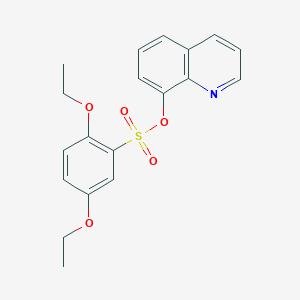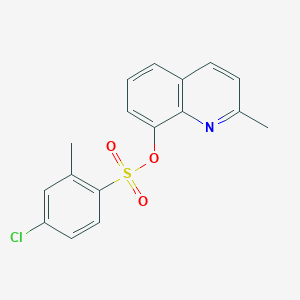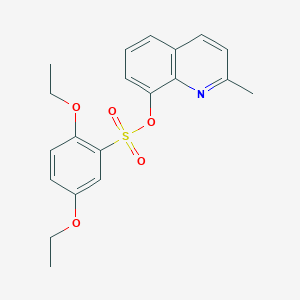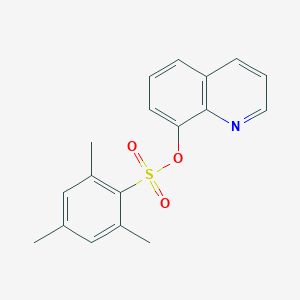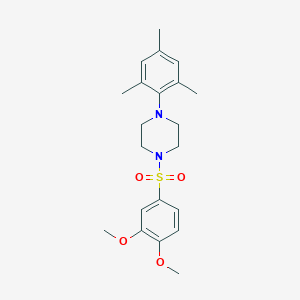
1-(3,4-Dimethoxybenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a 2,4,6-trimethylphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-(2,4,6-trimethylphenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of 3,4-dimethoxyphenyl sulfide.
Substitution: Formation of 3,4-dimethoxy-2-nitrobenzene or 3,4-dimethoxy-2-bromobenzene.
Scientific Research Applications
1-(3,4-Dimethoxybenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(3,4-Dimethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
- (2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide
Uniqueness
1-(3,4-Dimethoxybenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of methoxy and sulfonyl groups makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
691381-37-0 |
|---|---|
Molecular Formula |
C21H28N2O4S |
Molecular Weight |
404.5g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
InChI |
InChI=1S/C21H28N2O4S/c1-15-12-16(2)21(17(3)13-15)22-8-10-23(11-9-22)28(24,25)18-6-7-19(26-4)20(14-18)27-5/h6-7,12-14H,8-11H2,1-5H3 |
InChI Key |
JWJYQWABDKLOLA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


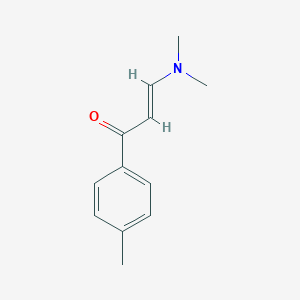
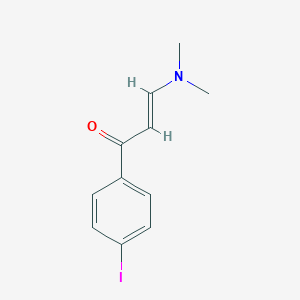
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B346227.png)
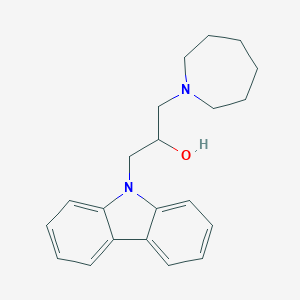
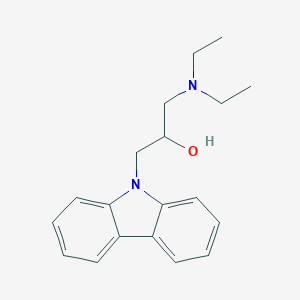
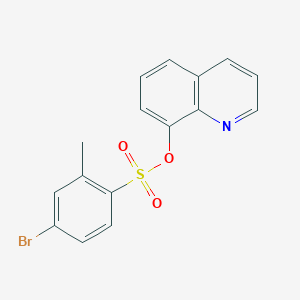
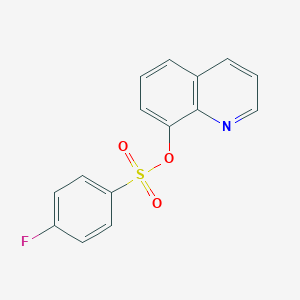
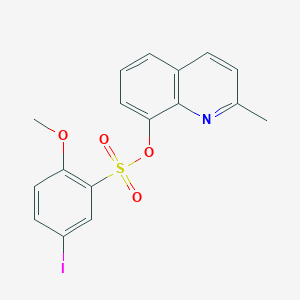
![1-[2-(4-morpholinyl)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B346234.png)
